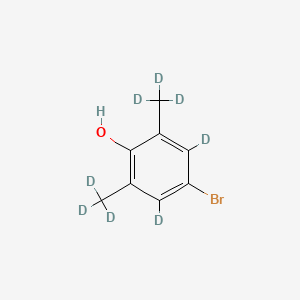
4-Bromo-2,6-dimethylphenol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dimethylphenol-d8 is a deuterated form of 4-Bromo-2,6-dimethylphenol, a phenolic compound. The deuterium labeling is used to study reaction mechanisms and metabolic pathways due to its unique properties. This compound is commonly used in medical, environmental, and industrial research.
Scientific Research Applications
4-Bromo-2,6-dimethylphenol-d8 is used in various scientific research applications:
Chemistry: Used as a reference material in nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: Studied for its metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly in the development of anti-HIV drugs.
Industry: Used as a preservative in coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processing, and water treatment.
Safety and Hazards
4-Bromo-2,6-dimethylphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
Relevant Papers One relevant paper describes the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol . Another paper discusses the biphasic polymerization of 4-bromo-2,6-dimethylphenol using silica gel as a promoter .
Mechanism of Action
Mode of Action
It has been synthesized in the presence of gold (iii) complex and m-nitroaniline . The reaction was found to be a complexation reaction, and one molecule of this compound reacts with one Au (III) molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2,6-dimethylphenol involves the bromination of 2,6-dimethylphenol. A typical method includes adding 2,6-dimethylphenol, hydrobromic acid, dimethyl sulfoxide, and ethyl acetate in a reaction tube and stirring at 60°C for 3 hours. The product is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for 4-Bromo-2,6-dimethylphenol-d8 are not widely documented. the general approach involves similar bromination reactions with deuterated reagents to achieve the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenol-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to quinones.
Reduction Reactions: The bromine atom can be reduced to hydrogen.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include 2,6-dimethylphenol.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
4-Bromo-2,6-dimethylaniline: An aniline derivative with different reactivity and applications.
4-Bromo-2,6-difluoroaniline: A fluorinated analog with unique properties and applications in organic synthesis.
Uniqueness
4-Bromo-2,6-dimethylphenol-d8 is unique due to its deuterium labeling, which provides advantages in studying reaction mechanisms and metabolic pathways. This labeling allows for more precise tracking of the compound in various chemical and biological processes.
Properties
IUPAC Name |
4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFYUORUHNMBO-PIODKIDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
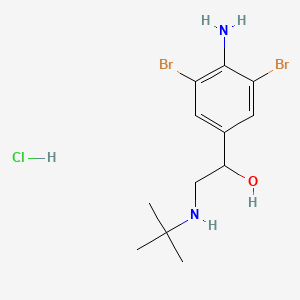

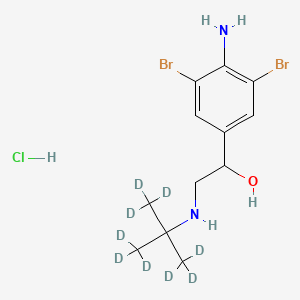
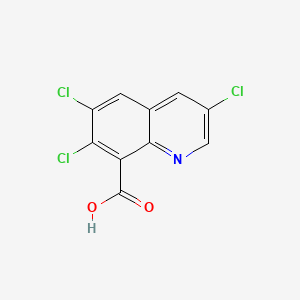
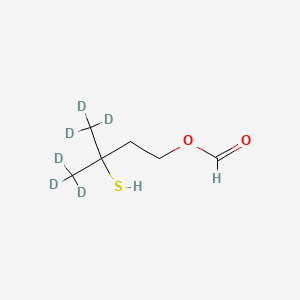
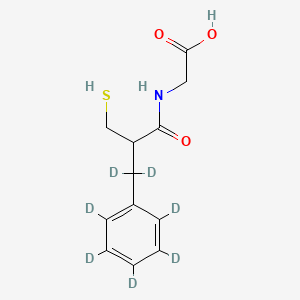
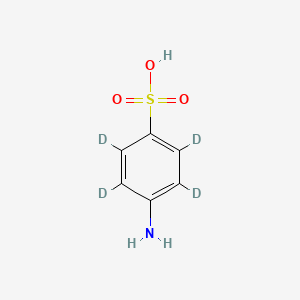
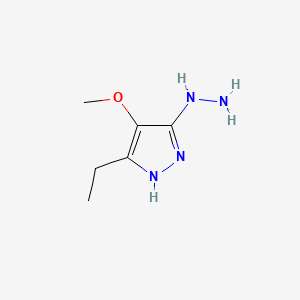
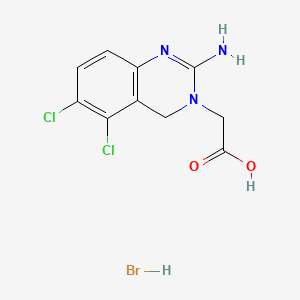
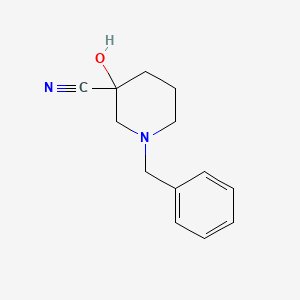
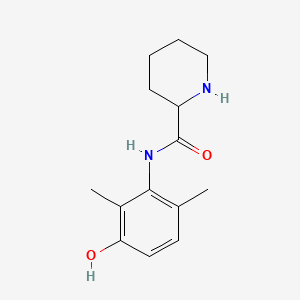
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
